molecular formula C20H25N3O B4108208 1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B4108208
M. Wt: 323.4 g/mol
InChI Key: GAWFNQKZMNSTCS-UHFFFAOYSA-N
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Description

1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a synthetic organic compound with a molecular formula of C18H23N3O. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Properties

IUPAC Name

1-butyl-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-3-5-14-23-19-9-7-6-8-18(19)22-20(23)21-15-16-10-12-17(13-11-16)24-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWFNQKZMNSTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated using butyl halide under basic conditions to introduce the butyl group at the nitrogen atom.

    Benzylation: The final step involves the benzylation of the benzimidazole derivative with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the ethoxy group.

Scientific Research Applications

1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agriculture: It is studied for its potential as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-N-(4-methoxybenzyl)-1H-benzimidazol-2-amine: Similar structure with a methoxy group instead of an ethoxy group.

    1-butyl-N-(4-chlorobenzyl)-1H-benzimidazol-2-amine: Contains a chlorine atom in place of the ethoxy group.

    1-butyl-N-(4-fluorobenzyl)-1H-benzimidazol-2-amine: Features a fluorine atom instead of the ethoxy group.

Uniqueness

1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the ethoxy group, which can influence its lipophilicity, electronic properties, and biological activity. The ethoxy group may enhance the compound’s ability to penetrate cell membranes and interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy and selectivity in its applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 2
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1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

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